

4-Bromobenzenesulfonyl Chloride (CAS 98-58-8): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Bromobenzenesulfonyl chloride

Cat. No.: B119516

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzenesulfonyl chloride, with the Chemical Abstracts Service (CAS) number 98-58-8, is a pivotal reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] This white to off-white crystalline solid is a derivative of benzene, substituted with a bromo group and a sulfonyl chloride functional group.[1][2] Its high reactivity, stemming from the electrophilic nature of the sulfonyl chloride moiety, makes it an invaluable building block for the creation of complex organic molecules.[2][3] This technical guide provides an in-depth overview of the properties, applications, and handling of **4-bromobenzenesulfonyl chloride**, with a focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of **4-bromobenzenesulfonyl chloride** is fundamental for its effective use in research and development. These properties are summarized in the tables below.

Physicochemical Properties

Property	Value	References
CAS Number	98-58-8	[2][4]
Molecular Formula	C ₆ H ₄ BrClO ₂ S	[2][3][5]
Molecular Weight	255.51 g/mol	[4][6][7]
Appearance	White to beige crystals or crystalline powder	[8][9][10]
Melting Point	73-77 °C	[8][9][11]
Boiling Point	153 °C at 15 mmHg	[8][9][11]
Solubility	Soluble in chloroform, DMSO, Tetrahydrofuran, petroleum ether, and 1,4-dioxane. Insoluble in water.	[2][12][13]

Spectroscopic Data

Spectroscopy	Data Interpretation
¹ H NMR	Spectral data available.[14]
¹³ C NMR	Spectral data available.[14]
Infrared (IR)	Conforms to standard spectra, indicating the presence of characteristic functional groups.[10][14]
Mass Spectrometry (MS)	Spectral data available.[14]

Safety and Handling

4-Bromobenzenesulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[6][8][15] It is also moisture-sensitive and will react with water, including atmospheric moisture, to produce corrosive hydrogen chloride gas and 4-bromobenzenesulfonic acid.[1][8] Therefore, stringent safety precautions are imperative when handling this compound.

Hazard Identification

Hazard	Description	Pictogram
Skin Corrosion/Irritation	Category 1B: Causes severe skin burns.[6][8]	GHS05[11]
Serious Eye Damage/Eye Irritation	Category 1: Causes serious eye damage.[6][8]	GHS05[11]

Recommended Handling Procedures

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[15] Facilities should be equipped with an eyewash station and a safety shower.[15]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]
 - Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.[6]
 - Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.[6]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8] The compound is moisture-sensitive and should be stored under an inert atmosphere.[7][8]
- Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[7]

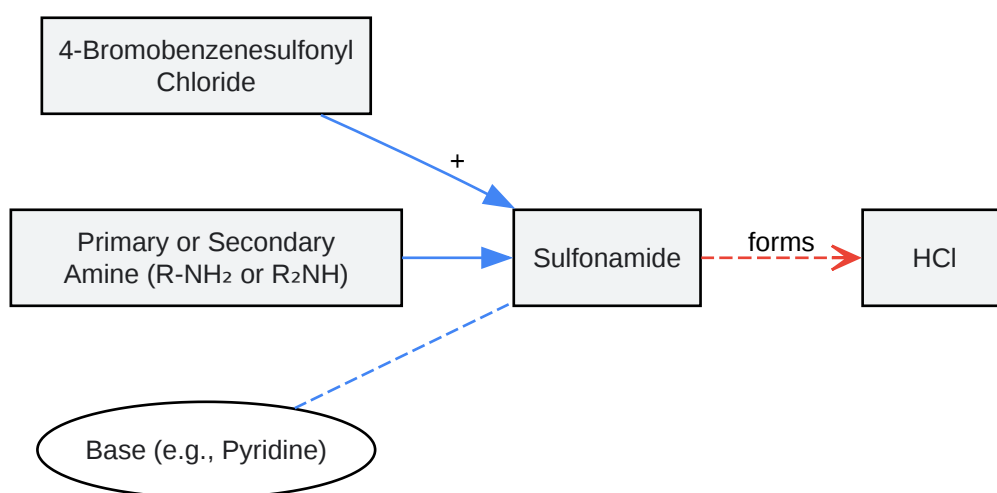
Core Applications in Organic Synthesis and Drug Discovery

The primary utility of **4-bromobenzenesulfonyl chloride** lies in its function as a versatile sulfonylating agent.[3] It is extensively used to introduce the 4-bromobenzenesulfonyl ("brosyl")

group into molecules, a common strategy in medicinal chemistry for the synthesis of sulfonamides.[1][3]

Sulfonamide Synthesis

The reaction of **4-bromobenzenesulfonyl chloride** with primary or secondary amines is a fundamental transformation that yields stable sulfonamides.[3] This reaction is central to the synthesis of a wide array of biologically active compounds, including antibacterial, anti-inflammatory, and antiviral agents.[1] The "brosyl" group can serve as a protecting group for amines or as a key pharmacophore in the final drug molecule.[13]



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Caption: General reaction scheme for the synthesis of sulfonamides.

Other Applications

Beyond sulfonamide formation, **4-bromobenzenesulfonyl chloride** is employed in the synthesis of:

- Sulfonylhydrazides: By reacting with hydrazinyl derivatives.[3]
- Oligonucleotides: As an activating agent in their solution-phase synthesis.[3][13]
- Complex molecular architectures: Serving as a precursor for molecules like 4-(N-allylsulfamoyl)phenylboronic acid.[3][13]

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific substrate and laboratory conditions.

Protocol 1: General Synthesis of a Sulfonamide

This protocol describes a common procedure for the N-acylation of an amine with **4-bromobenzenesulfonyl chloride**.[\[16\]](#)

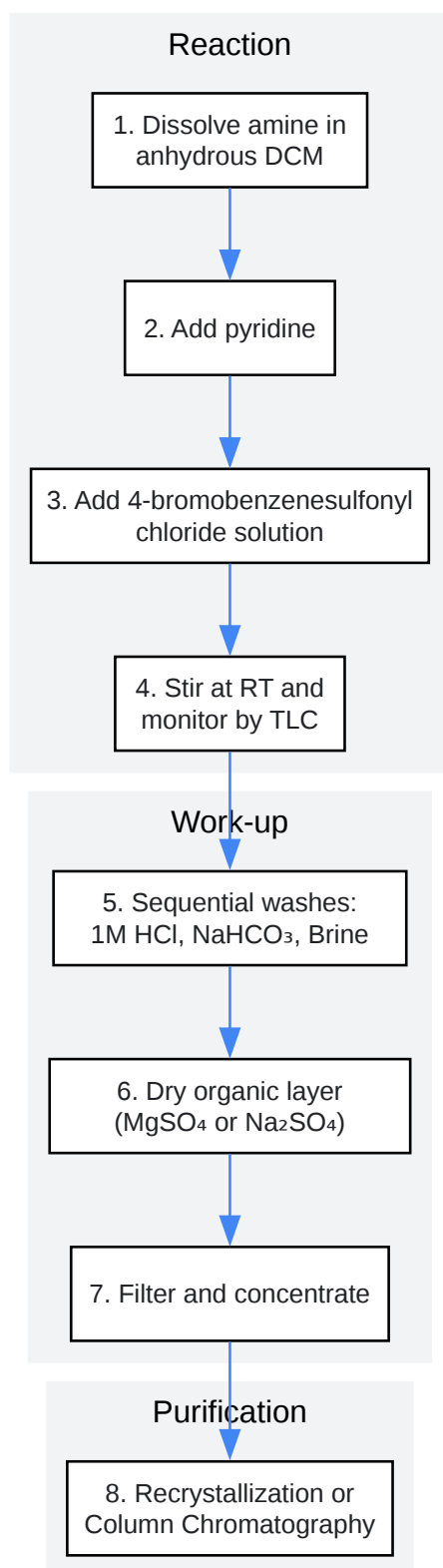
Materials:

- Amine (1.0 eq)
- **4-Bromobenzenesulfonyl chloride** (1.1 eq)[\[16\]](#)
- Anhydrous Dichloromethane (DCM)[\[16\]](#)
- Anhydrous Pyridine (1.2 eq)[\[16\]](#)
- 1 M Hydrochloric acid (HCl)[\[16\]](#)
- Saturated sodium bicarbonate solution (NaHCO_3)[\[16\]](#)
- Brine (saturated NaCl solution)[\[16\]](#)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)[\[16\]](#)

Procedure:

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere, dissolve the amine in anhydrous DCM.[\[16\]](#)
- **Base Addition:** To the stirred solution, add pyridine at room temperature.[\[16\]](#)
- **Sulfonyl Chloride Addition:** Slowly add a solution of **4-bromobenzenesulfonyl chloride** in anhydrous DCM to the reaction mixture over 15-20 minutes.[\[16\]](#)

- Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
[16]
- Work-up:
 - Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine.[16]
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 . [16]
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[16]
- Purification: The crude product can be purified by recrystallization or column chromatography.[16][17]



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Caption: Workflow for a typical sulfonamide synthesis.

Troubleshooting Common Side Reactions

- Hydrolysis of Sulfonyl Chloride: The primary side reaction is the hydrolysis of **4-bromobenzenesulfonyl chloride** to 4-bromobenzenesulfonic acid. To mitigate this, ensure all glassware is thoroughly dried and use anhydrous solvents.^[17] Perform the reaction under an inert atmosphere.^[17]
- Di-sulfonylation: The formation of a di-sulfonylated byproduct can occur with primary amines.^[17] To minimize this, use a stoichiometric amount or a slight excess of the sulfonyl chloride and control the reaction temperature.^[17]

Conclusion

4-Bromobenzenesulfonyl chloride is a cornerstone reagent for the synthesis of sulfonamides and other sulfur-containing organic compounds. Its well-defined reactivity and commercial availability make it an indispensable tool for medicinal chemists and drug development professionals. A comprehensive understanding of its properties, coupled with strict adherence to safety protocols, enables its effective and safe utilization in the laboratory. The synthetic methodologies outlined in this guide provide a solid foundation for the development of novel chemical entities with potential therapeutic applications.

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